(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane
Overview
Description
“(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” is a chemical compound . It is a derivative of vinylboronic acid pinacol ester .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds like “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane”, has been a topic of interest in recent years . The Matteson-CH2-homologation was carried out with in situ generated CH2BrLi in THF at low temperature. After removal of the solvent, the crude homologated boronic esters were directly subjected to the protodeboronation to provide the targeted compounds .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The thiophene rings are perfectly planar and twisted with respect to each other, showing the molecule to be in an S,O-trans/S,O-transconformation .Chemical Reactions Analysis
The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation afforded vinyl alcohol (VA) – styrene copolymers, which were difficult to synthesize using a typical VA precursor monomer, vinyl acetate (VAc) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” include a boiling point of 106-108 °C/0.2 mmHg, a density of 1.073 g/mL at 25 °C, and a refractive index n20/D of 1.5376 .Scientific Research Applications
E-2-(Thiophen-3-yl)vinylboronic acid pinacol ester: , also known as trans-2-(Thiophen-3-yl)vinylboronic acid pinacol ester or (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane, is a compound with potential applications in various fields of scientific research. Below are six unique applications categorized by field:
Neutron Capture Therapy
Boronic acids and their esters, including this compound, are considered for use as boron-carriers suitable for neutron capture therapy , a targeted cancer treatment method.
Proteomics Research
This compound is available for purchase as a product for proteomics research , indicating its use in the study of proteins and their functions.
Drug Delivery Systems
Due to the susceptibility to hydrolysis of phenylboronic pinacol esters , this compound could be explored for designing new drug delivery devices that release therapeutic agents in response to specific biological stimuli.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are known to undergo reversible covalent interactions with proteins, nucleic acids, and carbohydrates, which can modulate the activity of these biomolecules .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .
Pharmacokinetics
It’s known that the stability and reactivity of boronic acids and their esters can be influenced by factors such as ph and the presence of diols .
Result of Action
Boronic acids and their derivatives are known to modulate the activity of various biomolecules, which can lead to changes in cellular function .
Action Environment
The action of E-2-(Thiophen-3-yl)vinylboronic acid pinacol ester can be influenced by environmental factors such as pH and the presence of diols . These factors can affect the stability and reactivity of the compound, potentially influencing its efficacy and stability.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-thiophen-3-ylethenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h5-9H,1-4H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMMTIXICVRKJI-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584895 | |
Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane | |
CAS RN |
736987-75-0 | |
Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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